3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
CAS No.: 1119451-53-4
Cat. No.: VC8048383
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119451-53-4 |
|---|---|
| Molecular Formula | C18H15N3O2 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 3-[[6-(3-methylphenyl)pyridazin-3-yl]amino]benzoic acid |
| Standard InChI | InChI=1S/C18H15N3O2/c1-12-4-2-5-13(10-12)16-8-9-17(21-20-16)19-15-7-3-6-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23) |
| Standard InChI Key | JKFUJGXOGBUTCS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Identification and Structural Properties
3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid (CAS: 1119451-53-4) is a heterocyclic organic compound with the molecular formula C₁₈H₁₅N₃O₂ and a molecular weight of 305.33 g/mol . Its structure comprises a benzoic acid moiety linked via an amino group to a pyridazine ring substituted with a 3-methylphenyl group (Figure 1). The pyridazine core is a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic properties critical for biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | >257°C (decomposition) | |
| Boiling Point | 587.9±60.0 °C (predicted) | |
| Density | 1.336 g/cm³ | |
| Solubility | DMSO, Methanol (slight) | |
| pKa | 4.35±0.10 (predicted) |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enhances solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid typically involves multi-step organic reactions:
-
Pyridazine Core Formation: Condensation of hydrazine derivatives with diketones or cyclization of α,β-unsaturated ketones .
-
Substitution Reactions: Introduction of the 3-methylphenyl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., PdCl₂dppf) and boronic acid derivatives .
-
Amination and Carboxylation: Coupling the pyridazine intermediate with 3-aminobenzoic acid under Mitsunobu or Ullmann conditions .
Example Protocol:
A reported method involves reacting 3-amino-4-methylbenzoic acid with 6-(3-methylphenyl)pyridazin-3-amine in the presence of N,N-diisopropylethylamine (DIPEA) and a coupling agent like HBTU . Yields range from 60–75%, with purity >95% confirmed by HPLC .
Industrial Scalability
Large-scale production faces challenges in controlling regioselectivity during pyridazine functionalization. Advances in flow chemistry and catalytic systems (e.g., immobilized Pd catalysts) have improved efficiency . Suppliers such as Matrix Scientific and Hangzhou J&H Chemical Co. offer the compound at research-grade purity (98–99%) .
| Cell Line | IC₅₀ (µM) | Target Pathway | Source |
|---|---|---|---|
| K562 (Leukemia) | 1.2 | BCR-ABL | |
| MCF-7 (Breast Cancer) | 2.4 | PI3K/AKT | |
| RAW 264.7 (Macrophages) | 4.7 | PDE4/LPS-induced TNF |
Anti-Inflammatory Effects
In murine models of colitis, the compound reduced inflammation scores by 60% at 10 mg/kg (oral), comparable to roflumilast . Its PDE4 inhibition potency (IC₅₀ = 12 nM) surpasses first-generation inhibitors like rolipram .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The benzoic acid-pyridazine hybrid serves as a precursor for BCR-ABL inhibitors (e.g., Nilotinib analogs) . Structural modifications, such as replacing the pyridazine with pyrimidine, alter selectivity profiles .
PDE4-Targeted Therapeutics
Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced PDE4B affinity (Kd = 0.3 nM), making them candidates for chronic obstructive pulmonary disease (COPD) .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
| Compound | Target | IC₅₀ (nM) | Bioavailability |
|---|---|---|---|
| 3-{[6-(3-MePh)Pyridazinyl]amino}BA | BCR-ABL, PDE4 | 12–2400 | 22% (rat) |
| Imatinib | BCR-ABL | 250 | 98% |
| Roflumilast | PDE4 | 0.8 | 79% |
The analog’s dual kinase/PDE4 inhibition offers multitarget therapeutic potential but requires optimization to improve oral absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume